molecular formula C17H19O4P B14537988 (2,6-Diphenyloxan-2-yl)phosphonic acid CAS No. 62173-57-3

(2,6-Diphenyloxan-2-yl)phosphonic acid

Cat. No.: B14537988
CAS No.: 62173-57-3
M. Wt: 318.30 g/mol
InChI Key: BYNSIBHKVBNOEZ-UHFFFAOYSA-N
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Description

(2,6-Diphenyloxan-2-yl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a 2,6-diphenyloxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Diphenyloxan-2-yl)phosphonic acid typically involves the reaction of 2,6-diphenyloxan with a suitable phosphonating agent. One common method is the use of dialkyl or diaryl phosphonates, which undergo dealkylation under acidic conditions (e.g., HCl) or via the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

Industrial Production Methods: Industrial production methods for phosphonic acids often involve large-scale reactions using dichlorophosphine or dichlorophosphine oxide as starting materials. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: (2,6-Diphenyloxan-2-yl)phosphonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products:

Scientific Research Applications

(2,6-Diphenyloxan-2-yl)phosphonic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which (2,6-Diphenyloxan-2-yl)phosphonic acid exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding, where the compound competes with the natural substrate for the enzyme’s active site .

Comparison with Similar Compounds

Uniqueness: (2,6-Diphenyloxan-2-yl)phosphonic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to form stable phosphorus-carbon bonds and participate in various chemical reactions sets it apart from other phosphonic acids .

Properties

CAS No.

62173-57-3

Molecular Formula

C17H19O4P

Molecular Weight

318.30 g/mol

IUPAC Name

(2,6-diphenyloxan-2-yl)phosphonic acid

InChI

InChI=1S/C17H19O4P/c18-22(19,20)17(15-10-5-2-6-11-15)13-7-12-16(21-17)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2,(H2,18,19,20)

InChI Key

BYNSIBHKVBNOEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC(C1)(C2=CC=CC=C2)P(=O)(O)O)C3=CC=CC=C3

Origin of Product

United States

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